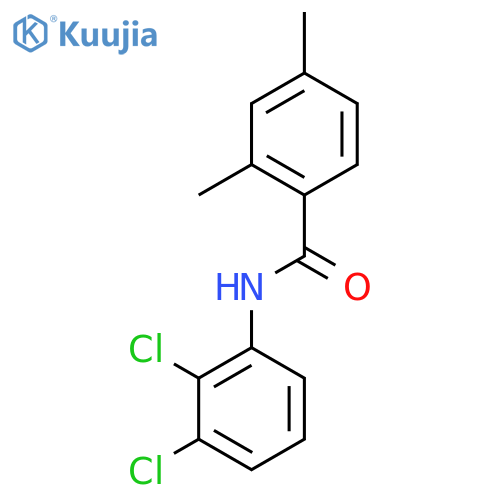

Cas no 673441-57-1 (N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide)

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide

- AKOS003211756

- 673441-57-1

- F1447-0562

-

- インチ: 1S/C15H13Cl2NO/c1-9-6-7-11(10(2)8-9)15(19)18-13-5-3-4-12(16)14(13)17/h3-8H,1-2H3,(H,18,19)

- InChIKey: QUPWHNSSKAZPBX-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1NC(C1C=CC(C)=CC=1C)=O)Cl

計算された属性

- せいみつぶんしりょう: 293.0374194g/mol

- どういたいしつりょう: 293.0374194g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1447-0562-1mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-20mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-5mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-15mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-25mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-2μmol |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-10μmol |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-2mg |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-20μmol |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1447-0562-5μmol |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide |

673441-57-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide 関連文献

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamideに関する追加情報

Introduction to N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide (CAS No. 673441-57-1)

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, identified by its CAS number 673441-57-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzamide derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, particularly the presence of chloro and methyl substituents on the phenyl ring, contribute to its unique chemical properties and biological interactions.

The benzamide core structure of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide is a key pharmacophore that interacts with various biological targets. Benzamides have been extensively studied for their roles in modulating enzyme activity and receptor binding. The specific substitution pattern in this compound, including the 2,3-dichlorophenyl group and the two methyl groups at the 2 and 4 positions of the benzene ring, enhances its binding affinity to certain proteins and enzymes. This makes N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in developing novel benzamide derivatives as potential therapeutic agents. The compound N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide has been explored in several preclinical studies for its potential applications in treating various diseases. One of the most notable areas of research is its anti-inflammatory properties. Studies have shown that benzamide derivatives can inhibit the activity of inflammatory enzymes such as COX-2 and LOX. The presence of chloro substituents in N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide may enhance its ability to interact with these enzymes, potentially leading to more effective anti-inflammatory effects.

Beyond anti-inflammatory applications, N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide has also been investigated for its potential role in cancer therapy. Research indicates that certain benzamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. The structural features of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, particularly the electron-withdrawing nature of the chloro substituents and the steric hindrance provided by the methyl groups, may contribute to its ability to interact with cancer-related targets effectively.

The synthesis of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide

The purification of N-(2,3-dichlorophenyl-)

-24dimethylbenzamide is another crucial aspect of its production. Common purification techniques include recrystallization from solvents such as ethanol or hexane, followed by column chromatography if necessary. The final product is characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide detailed information about the molecular structure and purity of the compound.

In conclusion,N-(

23dichlorophenyl)

24dimethylbenzamide (CAS No.

673441-57-1) is a versatile chemical compound with significant potential in pharmaceutical applications。Its unique structural features make it a valuable tool for researchers studying anti-inflammatory and anticancer therapies。Further research is warranted to fully elucidate its biological activities and develop novel drug candidates based on this scaffold。

673441-57-1 (N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide) 関連製品

- 141436-23-9((-)-5-Aminobenzovesamicol)

- 2098086-62-3(6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid)

- 1564236-24-3(N-[({[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)methanimidoyl]guanidine)

- 56470-95-2(1-Ethylcycloheptane-1-carboxylic acid)

- 2137536-46-8(6-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

- 2229656-97-5(4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine)

- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)

- 2034310-36-4(2,5-dichloro-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide)

- 864926-57-8(3,6-diethyl 2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)